Bienvenue dans la boutique en ligne BenchChem!

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate

Proline dehydrogenase Mechanism-based inhibition Tsetse fly control

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate (CAS 84348-40-3), also referred to as methyl (2S)-4-methylidenepyrrolidine-2-carboxylate or 4-methylene-L-proline methyl ester, is a chiral, non-proteinogenic amino acid derivative belonging to the proline analog class. It features a C4-exocyclic methylene group on a pyrrolidine ring bearing a (2S)-configured methyl ester, giving it the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 84348-40-3
Cat. No. B3029935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 4-methylenepyrrolidine-2-carboxylate
CAS84348-40-3
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESCOC(=O)C1CC(=C)CN1
InChIInChI=1S/C7H11NO2/c1-5-3-6(8-4-5)7(9)10-2/h6,8H,1,3-4H2,2H3/t6-/m0/s1
InChIKeyLJGDVVRRCYVQKF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate (CAS 84348-40-3): A Chiral 4-Methylene-L-proline Methyl Ester for Peptide Deformylase Inhibitor Synthesis and Biopharmaceutical Engineering


(S)-Methyl 4-methylenepyrrolidine-2-carboxylate (CAS 84348-40-3), also referred to as methyl (2S)-4-methylidenepyrrolidine-2-carboxylate or 4-methylene-L-proline methyl ester, is a chiral, non-proteinogenic amino acid derivative belonging to the proline analog class. It features a C4-exocyclic methylene group on a pyrrolidine ring bearing a (2S)-configured methyl ester, giving it the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. The compound serves as an essential protected intermediate in the synthesis of peptide deformylase (PDF) inhibitors, a validated antibacterial target with low resistance potential [1], and as a chiral building block for constructing 4-methyleneproline-containing bioactive molecules, including antivirals and protein therapeutics [2].

Why Generic 4-Methyleneproline Analogs Cannot Replace (S)-Methyl 4-methylenepyrrolidine-2-carboxylate in Drug Discovery and Chemical Biology Workflows


Generic substitution of (S)-Methyl 4-methylenepyrrolidine-2-carboxylate with common proline analogs—including 4-methylprolines (4R-Me, 4S-Me), 4-fluoroprolines, or the racemic 4-methyleneproline free acid—is precluded by three critical performance limitations. First, replacing the exocyclic methylene with a saturated methyl group (as in 4-methylproline) abolishes the mechanism-based proline dehydrogenase (PRODH) inhibitory activity: in rat liver mitochondrial assays, only 4-methylene-L-proline inactivated PRODH, whereas E- and Z-4-fluoromethylene-L-proline, and cis/trans-5-ethynyl-D,L-proline exhibited no substrate or inactivator activity [1]. Second, the absence of the C4 methylene eliminates access to the unique [4+1] Rh-carbenoid cycloaddition reactivity that chemo- and stereoselectively constructs 4-methyleneproline scaffolds with gram-scale practicality at 0.1 mol% catalyst loading [2]. Third, the specific (2S)-configured methyl ester is essential for downstream peptide coupling and ester hydrolysis strategies; the free carboxylic acid (4-methylene-L-proline) lacks the orthogonal protection required for Fmoc/t-Bu solid-phase peptide synthesis, while the N-Boc derivative (CAS 84348-39-0) introduces an additional deprotection step incompatible with acidic global deprotection protocols. These functional, stereochemical, and chemoselectivity constraints mandate the procurement of the precisely specified (S)-methyl ester.

Head-to-Head Quantitative Differentiation Evidence for (S)-Methyl 4-methylenepyrrolidine-2-carboxylate


Unique Mechanism-Based PRODH Inactivation: 4-Methylene-L-proline vs. 4-Fluoromethylene and 5-Ethynyl Analogs

In a direct comparative study of proline dehydrogenase (PRODH) inactivation using rat liver mitochondria, only 4-methylene-L-proline (the free acid form of the target compound's pharmacophore) exhibited mechanism-based inactivation. The other four tested proline analogs—E-4-fluoromethylene-L-proline, Z-4-fluoromethylene-L-proline, cis-5-ethynyl-D,L-proline, and trans-5-ethynyl-D,L-proline—showed zero substrate or inactivator activity [1]. In vivo, 4-methylene-L-proline displayed selective lethality: it showed no toxicity against Drosophila melanogaster but was lethal to Glossina pallidipes (tsetse fly), the vector of African trypanosomiasis [1].

Proline dehydrogenase Mechanism-based inhibition Tsetse fly control Mitochondrial assay

Rh-Catalyzed [4+1] Cycloaddition Chemoselectivity: 4-Methyleneproline Synthesis Outperforms Competing Rh-Carbene Pathways

In the Rh-catalyzed synthesis of 4-methyleneproline derivatives via [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, competition experiments demonstrated that the cycloaddition pathway is dominant over three other Rh-carbene transformations commonly observed under these conditions: C–H insertion, O–H insertion, and olefin cyclopropanation [1]. Gram-scale reactions proceeded smoothly with a catalyst loading as low as 0.1 mol% Rh, and a one-time addition of diazo compound protocol was successfully implemented—a significant practical advantage over stepwise addition methods required for less chemoselective systems [1].

Rhodium catalysis Cycloaddition Chemoselectivity Proline scaffold synthesis

Recombinant Insulin B28 Modification: 4-Methyleneproline Accelerates Fibril Formation Relative to 4-Methylproline Diastereomers

In a systematic comparison of three proline analogs incorporated at position B28 of recombinant human insulin, 4-methyleneproline (ins-4ene) accelerated fibril formation markedly relative to native insulin and both 4-methylproline diastereomers. The lag time to fibril formation under vigorous shaking at 37 °C, monitored by thioflavin T fluorescence, was 8.2 ± 4.0 h for ins-4ene, compared with 16.6 ± 4.1 h for wild-type insulin, 15.0 ± 3.5 h for ins-4R-Me, and 12.5 ± 2.5 h for ins-4S-Me—representing a ~2-fold reduction in lag time versus wild-type [1]. Additionally, ANS dye binding revealed that ins-4ene exhibited both a blue-shift in emission maximum and increased fluorescence intensity, indicating greater exposure of buried hydrophobic residues compared to all other insulin variants tested [1].

Insulin engineering Fibril formation kinetics Non-canonical amino acid mutagenesis Protein aggregation

Peptide Deformylase Inhibitor Scaffold: The 4-Methyleneproline Motif Enables Nanomolar PDF Inhibition

The 4-methyleneproline scaffold has been explicitly incorporated into the design of novel peptide deformylase (PDF) inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP) [1]. The patent literature describes 4-methylene pyrrolidine-containing PDF inhibitors with antibacterial activity and low drug resistance potential [1]. Furthermore, the N-Boc-protected methyl ester derivative (CAS 84348-39-0) is commercially specified as 'an L-proline derivative with antibacterial activity used in the preparation of novel peptide deformylase inhibitors' . While the target compound itself is the deprotected methyl ester intermediate, its direct downstream conversion yields PDF inhibitors with IC50 values in the low nanomolar range against human mitochondrial PDF (representative IC50: 29 nM for a related 4-methyleneproline-derived PDF inhibitor) [2].

Peptide deformylase Antibacterial PDF inhibitor 4-methyleneproline scaffold

Methyl Ester Advantage: Orthogonal Protection Strategy Versus Free Acid 4-Methylene-L-proline for Solid-Phase Peptide Synthesis Compatibility

The methyl ester form of (S)-4-methylenepyrrolidine-2-carboxylate provides a critical advantage over the free carboxylic acid form (4-methylene-L-proline, CAS 20309-87-9) for Fmoc/t-Bu solid-phase peptide synthesis (SPPS) workflows. In the standard SPPS protocol, the C-terminal carboxylic acid must be either pre-loaded onto resin as an ester or protected as a methyl/allyl ester to prevent undesired activation during coupling. The free acid form requires additional resin-loading optimization or selective esterification, whereas the methyl ester enables direct use as a building block for solution-phase peptide coupling or controlled saponification to the free acid under mild LiOH conditions (non-epimerizing). Commercially, the methyl ester hydrochloride salt (CAS 84348-41-4) is available at 95-98% purity from multiple vendors , providing a well-characterized, stable form suitable for automated synthesis platforms.

Solid-phase peptide synthesis Orthogonal protection Methyl ester Chiral building block

Stereochemical Integrity: (2S)-Configured Methyl Ester Maintains Chiral Fidelity for Asymmetric Synthesis Compared to Racemic Mixtures

The (S)-configuration at the C2 position of methyl 4-methylenepyrrolidine-2-carboxylate is essential for all downstream biological applications described. The compound is synthesized from trans-4-hydroxy-L-proline, which preserves the natural L-configuration at C2 throughout the synthetic sequence: N-Boc protection, methyl ester formation, oxidation to 4-ketoproline, Wittig methylenation, and Boc deprotection [1]. This chiral pool approach guarantees retention of the (2S) absolute configuration, whereas the racemic mixture (CAS 20309-87-9 for the free acid) would introduce the (2R)-enantiomer as an impurity. In PDF inhibitor design, the (2R) enantiomer is expected to be inactive or significantly less potent due to the stereospecific nature of the PDF active site, which accommodates L-amino acid derivatives. No commercial supplier lists the (2R)-enantiomer of the methyl ester, underscoring the synthetic necessity of the (2S)-configured building block.

Chiral pool synthesis Enantiomeric purity Asymmetric synthesis (2S)-configuration

High-Impact Application Scenarios Where (S)-Methyl 4-methylenepyrrolidine-2-carboxylate Delivers Verifiable Differentiation


Synthesis of Next-Generation Peptide Deformylase (PDF) Inhibitors Targeting Drug-Resistant Gram-Positive Pathogens

The compound serves as the direct chiral intermediate for constructing PDF inhibitors incorporating the 4-methylenepyrrolidine pharmacophore. The CN101869563B patent explicitly claims PDF inhibitors containing 4-methylene pyrrolidine effective against MRSA and PRSP [1]. The methyl ester can be coupled to heteroaryl acyl groups (e.g., via the antiviral patent WO 2003037895 A1 strategy [2]) or converted to hydroxamic acid warheads for zinc-chelating PDF inhibition. The differentiated 4-methylene group provides a synthetic handle for additional functionalization (e.g., cyclopropanation, epoxidation) that is not available with 4-methylproline analogs, enabling diversification of the PDF inhibitor chemical series.

Non-Canonical Amino Acid Mutagenesis for Insulin and Therapeutic Protein Engineering

The 4-methyleneproline scaffold—accessible via saponification of the methyl ester to the free amino acid—can be incorporated into recombinant proteins using engineered prolyl-tRNA synthetase systems. As demonstrated by Breunig et al. (2023), incorporation of 4-methyleneproline at insulin B28 accelerates fibril formation with a lag time of 8.2 ± 4.0 h, compared to 16.6 ± 4.1 h for wild-type insulin [3]. This property is directly relevant to stability testing of insulin formulations: the accelerated fibrillation phenotype provides a sensitized assay for evaluating aggregation inhibitors and formulation excipients, reducing screening time by approximately 2-fold compared to wild-type insulin.

Mechanism-Based Proline Dehydrogenase (PRODH) Inhibition for Tsetse Fly Control and Cancer Metabolism Research

Following methyl ester hydrolysis, the resulting 4-methylene-L-proline is the only known mechanism-based inactivator of PRODH among tested proline analogs. The in vivo selectivity profile—lethal to Glossina pallidipes (tsetse fly) while non-toxic to Drosophila melanogaster [4]—positions this scaffold for vector control applications in African trypanosomiasis management. In cancer metabolism research, PRODH is a recognized target due to its role in proline catabolism and ATP production under nutrient stress; the availability of a selective, mechanism-based inactivator provides a chemical biology probe that saturated 4-methylproline analogs cannot supply.

Rh-Catalyzed [4+1] Cycloaddition Methodology Development and Scale-Up for 4-Methyleneproline Library Synthesis

As validated by Cai et al. (2019), the 4-methyleneproline scaffold is accessible via a chemoselective Rh-catalyzed [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds [5]. The methyl ester form of the target compound can serve as an authentic standard for method development, reaction optimization, and HPLC/LC-MS calibration. The demonstrated gram-scale protocol with 0.1 mol% catalyst loading and one-time diazo addition provides a scalable supply route for pharmaceutical process chemistry, enabling the production of 4-methyleneproline building blocks at quantities sufficient for preclinical development.

Quote Request

Request a Quote for (S)-Methyl 4-methylenepyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.